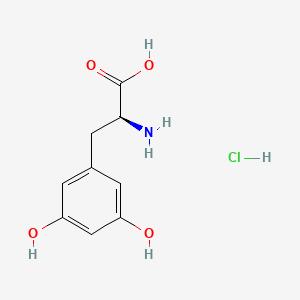
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is a derivative of phenylglycine and is characterized by the presence of two hydroxyl groups on the phenyl ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3,5-dihydroxybenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with metabotropic glutamate receptors, particularly mGluR1 and mGluR5.
Pathways: It modulates the signaling pathways associated with these receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxyphenylglycine: A similar compound with hydroxyl groups at the same positions on the phenyl ring.
3,4-Dihydroxyphenylalanine (DOPA): Another similar compound with hydroxyl groups at different positions.
Uniqueness
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to interact with metabotropic glutamate receptors sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H12ClNO4 |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5;/h1-2,4,8,11-12H,3,10H2,(H,13,14);1H/t8-;/m0./s1 |
InChI-Schlüssel |
KIRCZYGWZLSWMY-QRPNPIFTSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






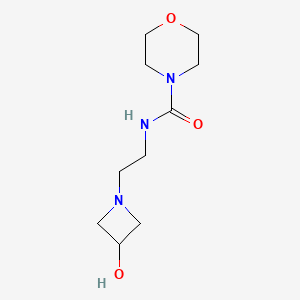
![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
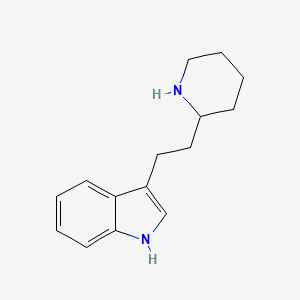
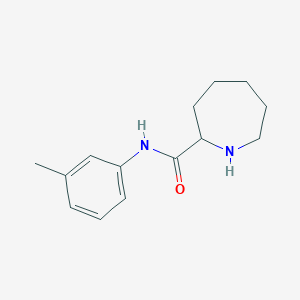
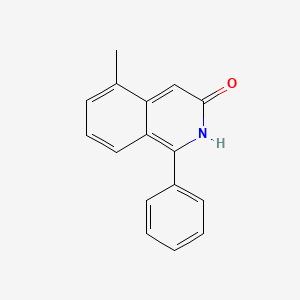
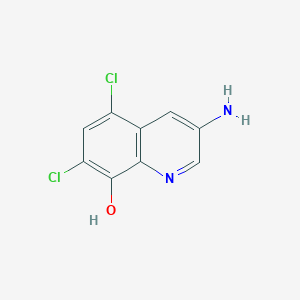
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)


